molecular formula C21H24N2O3 B267265 N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide

カタログ番号 B267265
分子量: 352.4 g/mol
InChIキー: OKQPTWBIXVCGFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

作用機序

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide exerts its effects by binding to the adenosine A3 receptor, which is expressed on various immune cells, including T cells, B cells, and macrophages. Activation of the A3 receptor by N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide results in the inhibition of pro-inflammatory cytokine production, suppression of T cell activation, and induction of apoptosis in cancer cells. In addition, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been shown to modulate the expression of various genes involved in immune regulation and cell proliferation.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, suppression of T cell activation, induction of apoptosis in cancer cells, and modulation of gene expression. In addition, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been shown to improve graft survival and reduce rejection rates in organ transplantation.

実験室実験の利点と制限

One of the main advantages of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide for lab experiments is its specificity for the adenosine A3 receptor, which allows for the selective modulation of immune cell function. In addition, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic use. However, one of the limitations of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide is its relatively low potency compared to other adenosine receptor agonists, which may limit its efficacy in certain applications.

将来の方向性

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide, including:
1. Investigating the potential use of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide in combination with other immunomodulatory agents for the treatment of cancer and autoimmune disorders.
2. Developing more potent derivatives of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide with improved efficacy and selectivity for the adenosine A3 receptor.
3. Studying the mechanisms of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide-induced gene expression modulation and its potential therapeutic implications.
4. Investigating the potential use of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide in other disease models, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its specificity for the adenosine A3 receptor, low toxicity, and good bioavailability make it a promising candidate for therapeutic use. Further research is needed to fully understand its mechanisms of action and potential therapeutic implications.

合成法

The synthesis of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide involves several steps, starting from the reaction of 3-nitroaniline with isobutyryl chloride to form 3-(isobutyrylamino)aniline. This intermediate is then reacted with 3-bromoanisole in the presence of potassium carbonate to form N-[3-(isobutyrylamino)phenyl]-3-bromoanisole. Finally, the bromo compound is reacted with 2-methylpropene in the presence of palladium on carbon catalyst to form N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide.

科学的研究の応用

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. In addition, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been investigated for its potential use in organ transplantation, where it has been shown to improve graft survival and reduce rejection rates.

特性

製品名

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide

分子式

C21H24N2O3

分子量

352.4 g/mol

IUPAC名

N-[3-(2-methylpropanoylamino)phenyl]-3-(2-methylprop-2-enoxy)benzamide

InChI

InChI=1S/C21H24N2O3/c1-14(2)13-26-19-10-5-7-16(11-19)21(25)23-18-9-6-8-17(12-18)22-20(24)15(3)4/h5-12,15H,1,13H2,2-4H3,(H,22,24)(H,23,25)

InChIキー

OKQPTWBIXVCGFE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC(=C)C

正規SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC(=C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。